1-(1,3-thiazol-2-yl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(1,3-Thiazol-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that features a thiazole ring attached to a cyclobutanamine moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-(1,3-thiazol-2-yl)cyclobutan-1-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the cyclobutanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
1-(1,3-Thiazol-2-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)cyclobutan-1-amine hydrochloride can be compared with other thiazole derivatives, such as:
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride These compounds share the thiazole ring but differ in the substituents attached to the ring, which can significantly impact their chemical properties and applications. The unique cyclobutanamine moiety in this compound distinguishes it from these similar compounds, potentially offering different biological activities and applications .
Properties
CAS No. |
2639410-85-6 |
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Molecular Formula |
C7H11ClN2S |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
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